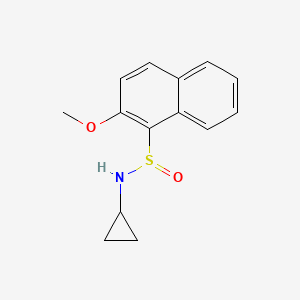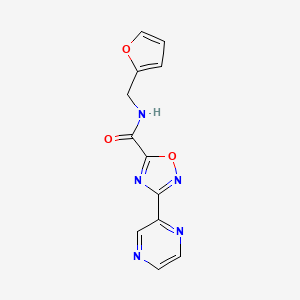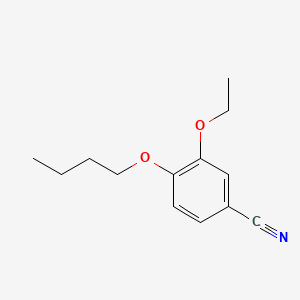![molecular formula C17H10O3 B2682968 2-Phenylfuro[2,3-h]chromen-4-one CAS No. 482-00-8](/img/structure/B2682968.png)
2-Phenylfuro[2,3-h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenylfuro[2,3-h]chromen-4-one” is a heterocyclic organic compound . It is also known as “Lanceolatin B” and has the empirical formula C17H10O3 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The reactions of this compound with other compounds have been studied. For example, the reaction of pyrazole-3(5)-diazonium salts with 4-hydroxy-2H-chromen-2-one furnished colored azo compounds or hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.26 . It is a solid compound that is soluble in DMSO at a concentration of 1 mg/mL .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis Routes : The synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes, which are closely related to 2-Phenylfuro[2,3-h]chromen-4-one, has been achieved under mild conditions. This process involves cyclocondensation and further treatment leading to various derivatives (Lácová et al., 2010).
- Molecular and Supramolecular Structures : The molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, related to this compound, have been reported, with an emphasis on their molecular and supramolecular structures as established by X-ray diffraction (Padilla-Martínez et al., 2011).
Pharmaceutical and Biomedical Applications
- Novel Biomedical Structures : An efficient synthesis of biologically intriguing structures related to this compound has been developed. This synthesis could have broad applications in biomedical-program structures (Zhou et al., 2013).
- Spectroscopic Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of several benzopyran analogues, including compounds related to this compound, have been reported. These studies are significant for understanding the physicochemical properties and biological activity of these compounds (Al-Otaibi et al., 2020).
Other Applications
- Antibacterial Activity : Certain derivatives of this compound have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Aragade et al., 2012).
- Computational and Spectral Studies : Computational studies, including density functional method calculations, have been conducted on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one, a compound closely related to this compound. These studies provide insights into the molecule's stability and intramolecular charge transfer (Manimekalai & Vijayalakshmi, 2015).
- Electron Acceptors in Organic Solar Cells : Donor-acceptor-acceptor-based non-fullerene acceptors comprising terminal chromen-2-one functionality have been designed for efficient bulk-heterojunction devices in organic solar cells (Rao et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-phenylfuro[2,3-h]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O3/c18-14-10-16(11-4-2-1-3-5-11)20-17-12(14)6-7-15-13(17)8-9-19-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNOTBRHBRJKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)


![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)
![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)
![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)

![2-methyl-6-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2682907.png)